molecular formula C11H8ClNO2 B11881961 Methyl 5-chloroisoquinoline-3-carboxylate

Methyl 5-chloroisoquinoline-3-carboxylate

Cat. No.: B11881961
M. Wt: 221.64 g/mol
InChI Key: LXFCXDYMNQAPHM-UHFFFAOYSA-N
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Description

Methyl 5-chloroisoquinoline-3-carboxylate: is an organic compound with the molecular formula C₁₁H₈ClNO₂ It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by esterification. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, followed by the reaction with methanol in the presence of a base such as pyridine to form the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 5-chloroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloroisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • Methyl 3-chloroisoquinoline-5-carboxylate
  • Methyl 6-chloroisoquinoline-3-carboxylate
  • Methyl 5-bromoisoquinoline-3-carboxylate

Comparison: Methyl 5-chloroisoquinoline-3-carboxylate is unique due to the position of the chlorine atom on the isoquinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 5-chloroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3

InChI Key

LXFCXDYMNQAPHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=CC=C(C2=C1)Cl

Origin of Product

United States

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